3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
Overview of Ononin as a Natural Isoflavone (B191592) Glycoside
Ononin, also known by synonyms such as formononetin-7-O-β-D-glucoside, formononetin (B1673546) glucoside, or ononoside, is a naturally occurring isoflavone glycoside. researchgate.netnih.govcaymanchem.comphytopurify.comphytolab.com It belongs to the class of organic compounds known as isoflavonoid (B1168493) o-glycosides, which are o-glycosylated derivatives of isoflavonoids. hmdb.ca Isoflavonoids are natural products derived from 3-phenylchromen-4-one. hmdb.ca Ononin is specifically a 4'-methoxyisoflavone, where formononetin is attached to a beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. nih.gov
Botanical Sources and Distribution of Ononin
Ononin is widely distributed in plants, particularly within the Leguminosae subfamily Papilionoideae. phytopurify.com It is derived from the roots, stems, and rhizomes of various plants. researchgate.net Notable botanical sources include species from the genus Astragalus, such as Astragalus hoantchy and Astragalus propinquus (Astragali Radix), which are used in traditional Chinese medicine. nih.govcaymanchem.comontosight.ainih.gov Other reported sources include Amorpha fruticosa, Baptisia spp., Cicer arietinum, Cladrastis spp., Dalbergia paniculata, Genista patula, Medicago sativa (alfalfa), Ononis spp. (such as Ononis natrix and Ononis angustissima), Piptanthus spp., Pueraria thunbergian, Oroxylum indicum, Scutellaria baicalensis, Smilax scobinicaulis, Millettia nitida, and Platonia insignis. researchgate.netphytopurify.comnih.govbiosynth.commdpi.comchemfaces.com Ononin has also been detected in certain foods, including soybeans (Glycine max), spelts (Triticum spelta), triticales (X Triticosecale rimpaui), bulgur, and common wheats (Triticum aestivum). caymanchem.comhmdb.ca
| Botanical Source | Plant Part(s) Reported |
| Astragalus spp. | Roots, Stems, Rhizomes |
| Amorpha fruticosa | Whole plant (implied) |
| Baptisia spp. | Whole plant (implied) |
| Cicer arietinum | Whole plant (implied) |
| Cladrastis spp. | Whole plant (implied) |
| Dalbergia paniculata | Whole plant (implied) |
| Genista patula | Whole plant (implied) |
| Medicago sativa (alfalfa) | Whole plant (implied) |
| Millettia nitida | Stem |
| Ononis spp. | Roots, Aerial parts |
| Oroxylum indicum | Roots, Stems, Rhizomes |
| Piptanthus spp. | Whole plant (implied) |
| Platonia insignis | Leaves |
| Pueraria thunbergian | Whole plant (implied) |
| Scutellaria baicalensis | Roots, Stems, Rhizomes |
| Smilax scobinicaulis | Rhizomes, Roots |
| Glycine max (Soybeans) | Seeds, Sprouts |
| Triticum aestivum | Seeds |
| Triticum spelta | Seeds |
| X Triticosecale rimpaui | Seeds |
Structural Relationships of Ononin to Related Isoflavonoids and Aglycones
Ononin is an isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. wikipedia.org This means its structure consists of a formononetin aglycone linked to a glucose molecule (specifically, a beta-D-glucopyranosyl moiety) at the 7-position through a glycosidic bond. nih.govontosight.ai
Formononetin, the aglycone of Ononin, is a 4'-O-methyl (4'-methoxy) derivative of the parent isoflavone daidzein (B1669772). wikipedia.org This structural relationship is key, as isoflavone glycosides like Ononin can be hydrolyzed in the body, particularly by intestinal β-glycosidases, to release their more readily absorbed aglycones, such as formononetin. researchgate.netencyclopedia.pub Formononetin itself can then be further metabolized into compounds like daidzein and equol. qascf.com
Isoflavonoids, in general, share a core 3-phenylchroman skeleton, derived from the 2-phenylchroman skeleton via an aryl migration reaction. encyclopedia.pub Ononin belongs to the subgroup of simple O-substituted isoflavone glycosides. encyclopedia.pub Other prominent isoflavone aglycones include genistein (B1671435) and glycitein, which also exist as glycosides (genistin and glycitin, respectively). researchgate.netencyclopedia.pubscielo.br The glycosides are often more abundant than their corresponding aglycones in legumes. encyclopedia.pub
The structural relationship highlights that Ononin serves as a precursor to formononetin, and its biological effects may be mediated, at least in part, by its aglycone and subsequent metabolites. biosynth.comqascf.com
Current Status and Trajectory of Ononin Research
Current research on Ononin is actively exploring its various biological activities and potential therapeutic applications. Studies have investigated its anti-inflammatory, antioxidant, antiproliferative, proapoptotic, antiangiogenic, and antimetastatic properties. researchgate.netnih.gov Research findings indicate potential roles for Ononin in the treatment of various conditions, including different types of cancer (such as breast cancer bone metastasis, osteosarcoma, non-small-cell lung cancer, and thyroid cancer), osteoarthritis, and postoperative cognitive dysfunction. researchgate.netnih.govplos.orgjst.go.jpnih.govresearchgate.net
Specific research findings include the demonstration that Ononin can suppress osteoclast formation and osteolysis, inhibit the activation of the MAPK pathway in certain cell lines, and down-regulate the phosphorylation of MAPK signaling pathways. researchgate.netnih.gov It has also been shown to inhibit cell viability and proliferation, induce apoptosis, and suppress invasion and migration in various cancer cell lines, potentially through mechanisms involving EGFR-Erk1/2 and MMP2/9 signaling pathways, as well as the JNK/ERK/p38 axis and the PI3K/Akt/mTOR pathway. researchgate.netnih.gov Furthermore, Ononin has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, and modulating pathways like NF-κB. caymanchem.comontosight.aiplos.org Its antioxidant activity has been linked to scavenging free radicals and reducing oxidative stress. ontosight.airesearchgate.net
The trajectory of Ononin research appears to be moving towards a deeper understanding of its molecular mechanisms of action, its metabolism and bioavailability, and its potential for synergistic interactions with other compounds or therapies. researchgate.netbiosynth.comnih.gov Studies are utilizing advanced techniques like HPLC-ESI-IT-TOF-MSn to characterize Ononin metabolites, providing insights into its "effective forms" in vivo. nih.gov Research is also exploring its activity against specific targets, such as its potential antagonistic activity towards TRPV1. researchgate.net While preclinical studies are ongoing and show promise, further research, including clinical trials, is needed to fully elucidate its therapeutic potential and applications in medicine. jst.go.jp
Significance of Comprehensive Academic Inquiry into Ononin
Comprehensive academic inquiry into Ononin is significant for several reasons. As a natural isoflavone glycoside found in various plants, particularly those used in traditional medicine, a thorough understanding of its properties is crucial for evaluating and potentially validating its traditional uses. ontosight.aibiosynth.com Detailed research contributes to the broader knowledge base of natural products and their potential as sources for new therapeutic agents. researchgate.netnih.gov
Investigating the chemical structure, botanical sources, distribution, and biological activities of Ononin provides a foundation for potential drug discovery and development efforts. Understanding its structural relationships to other isoflavonoids and their respective aglycones is important for comprehending its metabolism, bioavailability, and the potential roles of its metabolites in observed biological effects. biosynth.comencyclopedia.pubnih.gov
Furthermore, rigorous academic inquiry, employing detailed research findings and data tables where applicable, is essential for establishing the scientific basis for any claimed health benefits or therapeutic potential. This includes elucidating the specific molecular targets and cellular signaling pathways that Ononin modulates. researchgate.netnih.govplos.orgnih.gov The trajectory of current research, focusing on mechanisms, metabolism, and potential synergistic effects, highlights the ongoing need for in-depth investigation to fully understand Ononin's pharmacological profile and potential applications. researchgate.netnih.gov Comprehensive inquiry also involves exploring potential applications in various disease models, as demonstrated by research into cancer, osteoarthritis, and neuroinflammation. researchgate.netplos.orgresearchgate.net Ultimately, robust academic research is vital for translating the potential of natural compounds like Ononin into safe and effective therapeutic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLSBDCWOSMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-62-4 | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 219 °C | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Efficacy and Molecular Mechanisms of Ononin
Anti-Cancer Activities of Ononin
Ononin has demonstrated anti-cancer effects through various mechanisms, impacting key processes in cancer progression. researchgate.netsemanticscholar.org Its anti-tumorigenic properties have been investigated both in vitro and in vivo. mdpi.comnih.gov
Inhibition of Cancer Cell Proliferation
Ononin has been shown to effectively inhibit the viability and proliferation of various cancer cell lines. In laryngeal cancer Hep-2 cells, ononin treatment significantly inhibited cell viability in a concentration-dependent manner. nih.govjst.go.jpresearchgate.net Studies on human osteosarcoma cell lines, MG-63 and U2OS, also revealed that ononin treatment dose-dependently inhibited their proliferation. mdpi.com In triple-negative breast cancer (TNBC) cells, ononin effectively suppressed cellular proliferation as evidenced by cell viability and colony formation assays. researchgate.netsciengine.com Similarly, in non-small-cell lung cancer (NSCLC) A549 and HCC827 cells, ononin inhibited cell proliferation, and this effect was enhanced when combined with paclitaxel (B517696) (PTX). semanticscholar.orgnih.govnih.gov
Table 1: Effect of Ononin on Cancer Cell Viability
| Cancer Cell Line | Ononin Concentration | Effect on Cell Viability | Reference |
| Hep-2 (Laryngeal) | 10, 25, 50 µM | Significantly inhibited | jst.go.jpresearchgate.net |
| MG-63 (Osteosarcoma) | Dose-dependent | Significantly inhibited | mdpi.com |
| U2OS (Osteosarcoma) | Dose-dependent | Significantly inhibited | mdpi.com |
| TNBC cells | Not specified | Effectively suppressed | researchgate.netsciengine.com |
| A549 (NSCLC) | 0.3, 1, 3 μM | Inhibited (dose-dependent) | semanticscholar.orgnih.gov |
| HCC827 (NSCLC) | 0.3, 1, 3 μM | Inhibited (dose-dependent) | semanticscholar.orgnih.gov |
Induction of Apoptosis in Malignant Cells
Induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Ononin has been observed to trigger apoptosis in various malignant cell types. In Hep-2 laryngeal cancer cells, ononin treatment significantly improved apoptosis, indicated by increased red fluorescence in PI staining. nih.govresearchgate.net Ononin treatment also enhanced the apoptotic rate in human osteosarcoma cells in a dose-dependent manner. mdpi.com Studies on TNBC cells showed that ononin induced apoptosis, confirmed by the expression of apoptosis markers. researchgate.netsciengine.com In NSCLC cells, ononin promoted apoptosis and decreased mitochondrial membrane potential, with increased expression of apoptotic biomarkers such as cleaved-PARP, cleaved-caspase 3, and cleaved-caspase 9. semanticscholar.orgnih.gov Research suggests that ononin may promote cancer cell apoptosis by regulating the expression of caspase-3. jst.go.jpresearchgate.netresearchgate.netjst.go.jp
Table 2: Ononin's Effect on Apoptosis in Cancer Cells
| Cancer Cell Line | Ononin Concentration | Effect on Apoptosis | Key Findings | Reference |
| Hep-2 (Laryngeal) | 25, 50 μM | Increased apoptosis | Improved red fluorescence (PI staining), increased early/late apoptotic events | nih.govresearchgate.net |
| Osteosarcoma cells | Dose-dependent | Dramatically enhanced apoptotic rate | Flow cytometry analysis | mdpi.com |
| TNBC cells | Not specified | Induced apoptosis | Increased expression of apoptosis markers | researchgate.netsciengine.com |
| A549 (NSCLC) | 0.3, 1, 3 μM | Promoted apoptosis | Decreased mitochondrial membrane potential, increased cleaved-PARP, cleaved-caspase 3/9 | semanticscholar.orgnih.gov |
| HCC827 (NSCLC) | 0.3, 1, 3 μM | Promoted apoptosis | Decreased mitochondrial membrane potential, increased cleaved-PARP, cleaved-caspase 3/9 | semanticscholar.orgnih.gov |
Suppression of Cancer Cell Migration and Invasion
Cancer cell migration and invasion are critical steps in metastasis. Ononin has demonstrated inhibitory effects on these processes. Studies on human osteosarcoma cells (MG-63 and U2OS) showed that ononin significantly inhibited their invasion and migration. nih.govmdpi.comnih.gov In TNBC cells, ononin reduced metastatic capabilities by suppressing cell adhesion, invasiveness, and motility. researchgate.netresearchgate.netsciengine.comnih.gov Wound-healing and Transwell assays have been used to evaluate the anti-migratory and anti-invasive effects of ononin on TNBC cells. researchgate.netsciengine.com Ononin also inhibited the migration and invasion of NSCLC cells. nih.govnih.gov
Anti-Metastatic Effects of Ononin
Beyond inhibiting migration and invasion, ononin has shown broader anti-metastatic properties, including effects on tumor growth and the tumor microenvironment, particularly in the context of bone metastasis. researchgate.netmdpi.comresearchgate.netnih.gov
In TNBC xenograft lung metastatic models, ononin treatment significantly reduced tumor growth and lung metastasis. researchgate.netsciengine.comsciengine.com Ononin also reversed epithelial-mesenchymal transition (EMT), a process crucial for metastasis, by downregulating the expression of EMT markers and matrix metalloproteinases (MMPs). researchgate.netresearchgate.netsciengine.comnih.gov Specifically, ononin has been shown to limit the expression of MMP2 and MMP9 in human osteosarcoma cells. nih.govmdpi.comnih.gov
Amelioration of Tumor-Induced Bone Destruction
Tumor-induced bone destruction is a significant issue in bone metastasis. Research indicates that ononin can ameliorate tumor-induced bone destruction. researchgate.netnih.govresearchgate.netresearchgate.net In a mouse model of breast cancer bone metastasis (BCBM), ononin reduced tumor-induced bone destruction. researchgate.netnih.govresearchgate.net
Regulation of Osteoclastogenesis
Osteoclasts are the cells responsible for bone resorption, and their overactivity contributes to tumor-induced bone destruction. nih.govescholarship.org Ononin has been found to suppress osteoclast formation and osteolysis-associated factors. researchgate.netnih.govresearchgate.net It effectively inhibited osteoclastogenesis induced by MDA-MB-231 conditioned medium and RANKL in RAW 264.7 cells. researchgate.netnih.govresearchgate.net This inhibition of osteoclastogenesis by ononin appears to involve targeting the mitogen-activated protein kinase (MAPK) pathway, specifically downregulating the phosphorylation of MAPK signaling pathways like ERK, JNK, and p38. researchgate.netnih.govresearchgate.netnih.gov Ononin treatment prevented RANKL upregulation in MDA-MB-231 cells, leading to a decrease in BC-associated osteoclastogenesis and bone resorption. nih.gov
Table 3: Ononin's Effects on Metastasis and Bone Microenvironment
| Effect | Cancer Type/Model | Key Findings | Relevant Mechanism(s) | Reference |
| Reduced Lung Metastasis | TNBC xenograft mouse model | Significant reduction in tumor growth and lung metastasis | Reversal of EMT, downregulation of EMT markers/MMPs, targets EGFR-mediated PI3K/Akt/mTOR pathway | researchgate.netsciengine.comsciengine.com |
| Suppressed Cell Migration and Invasion | Osteosarcoma cells (MG-63, U2OS) | Significant inhibition of invasion and migration | Limiting MMP2/9 and EGFR-Erk1/2 pathway | nih.govmdpi.comnih.gov |
| Reduced Metastatic Capabilities | MDA-MB-231 (TNBC) cells | Suppression of cell adhesion, invasiveness, and motility | Reversal of EMT | researchgate.netresearchgate.netnih.govresearchgate.net |
| Ameliorated Tumor-Induced Bone Destruction | BCBM mouse model | Reduced bone destruction | Inhibition of osteoclastogenesis and osteolysis | researchgate.netnih.govresearchgate.net |
| Suppressed Osteoclast Formation/Activity | RAW 264.7 cells (induced) | Markedly suppressed osteoclast formation and osteolysis-associated factors | Targeting MAPK pathway (ERK, JNK, p38), prevented RANKL upregulation | researchgate.netnih.govresearchgate.netnih.gov |
Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govencyclopedia.pub Studies indicate that Ononin possesses anti-angiogenic properties. researchgate.netnih.govscilit.com Research using cultured endothelial cells has shown that Ononin can suppress vascular endothelial growth factor (VEGF)-induced migration, invasion, and tube formation activity. nih.govacs.org Furthermore, Ononin treatment has been observed to restrict the protein expression levels of key mediators involved in angiogenesis, including hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor receptor 2 (VEGFR2), and components of the MEK/Erk signaling pathway. nih.govacs.org These findings suggest that Ononin may act as a candidate for the prevention and treatment of angiogenesis-related diseases, including cancer. nih.govacs.org
Elucidation of Molecular Signaling Pathways in Anti-Cancer Action
Ononin exerts its anti-cancer effects through the modulation of several intracellular signaling pathways critical for cancer cell survival, proliferation, and metastasis.
EGFR-Erk1/2 Signaling Pathway Modulation
The epidermal growth factor receptor (EGFR) and its downstream signaling cascade, including Erk1/2, play a crucial role in promoting tumor metastasis and are often overexpressed in various cancers, such as triple-negative breast cancer (TNBC) and osteosarcoma. sciengine.commdpi.comdntb.gov.ua Studies have demonstrated that Ononin can effectively suppress cancer cell proliferation and induce apoptosis by targeting the EGFR-Erk1/2 signaling pathway. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net In osteosarcoma cells, Ononin treatment has been shown to inhibit the expression of EGFR and the cascading proteins Ras, Raf, MEK, and Erk1/2 in a dose-dependent manner. nih.gov This modulation contributes to the anti-invasive and anti-migratory effects of Ononin in osteosarcoma cells. mdpi.comdntb.gov.ua In TNBC, Ononin reduced EGFR phosphorylation and suppressed downstream signaling. sciengine.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (ERK1/2, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK1/2, JNK, and p38, mediates various cellular events, including apoptosis, proliferation, and migration. nih.govnih.gov Ononin has been shown to exert its anti-cancer activity by inhibiting the MAPK signaling pathway in various cancer types. nih.govnih.govresearchgate.net In laryngeal cancer cells, Ononin treatment significantly inhibited the expression of JNK1/2, ERK1/2, and p38. nih.govresearchgate.net Similarly, in breast cancer bone metastasis, Ononin treatment markedly down-regulated the expression levels of p38, JNK, and ERK1/2, as well as their phosphorylated forms. nih.govresearchgate.net This regulation of the MAPK pathway contributes to Ononin's ability to suppress cancer cell proliferation, migration, and invasion. nih.govresearchgate.net
PI3K/Akt/mTOR Signaling Pathway Involvement
The PI3K/Akt/mTOR signaling pathway is frequently deregulated in various cancers and plays a critical role in cell survival, proliferation, migration, metastasis, and angiogenesis. nih.govresearchgate.netresearchgate.net Research indicates that Ononin inhibits cancer progression by blocking the PI3K/Akt/mTOR pathway. nih.govresearchgate.netresearchgate.netresearchgate.net In non-small-cell lung cancer (NSCLC) cells, Ononin treatment, both alone and in combination with Paclitaxel (PTX), significantly downregulated the levels of P-PI3K, P-Akt, and mTOR. nih.govresearchgate.net This inhibition leads to decreased cell proliferation, invasion, migration, and metastasis. nih.govresearchgate.net In TNBC, Ononin also suppressed the PI3K, Akt, and mTOR signaling pathways, contributing to its effects on tumor growth and metastasis. sciengine.com
Other Identified Intracellular Signaling Cascades
Beyond the major pathways, Ononin has been observed to influence other intracellular signaling cascades relevant to cancer. Ononin prevented the translocation of NF-κB from the cytosol to the nucleus in NSCLC cells, indicating an inhibitory effect on the NF-κB signaling pathway, which is involved in inflammation and cell survival. nih.govresearchgate.netresearchgate.netresearchgate.net Additionally, Ononin has been reported to regulate the expression of Caspase 3 (CASP3), a key执行者 of apoptosis, and decrease the levels of CD274 (PD-L1), an immune checkpoint protein, in thyroid cancer cells. jst.go.jp Ononin treatment also reversed epithelial-mesenchymal transition (EMT) by downregulating the expression of EMT markers and matrix metalloproteinases (MMPs) in TNBC cells, which is crucial for inhibiting metastasis. sciengine.comresearchgate.netresearchgate.net In osteosarcoma cells, Ononin limited MMP2/9 expression, further contributing to its anti-invasive and anti-migratory effects. mdpi.comdntb.gov.ua
Synergistic Interactions with Established Anti-Cancer Agents
Studies have explored the potential for Ononin to act synergistically with established anti-cancer agents, aiming to improve therapeutic efficacy and potentially reduce the required doses of conventional chemotherapies. nih.govnih.govscilit.comresearchgate.netresearcher.life Research in NSCLC has shown that the combination of Ononin with Paclitaxel (PTX) synergistically inhibits cancer cell progression both in vitro and in vivo. nih.govresearchgate.net This combination treatment enhanced apoptosis, increased reactive oxygen species (ROS) generation, and further inhibited cell proliferation, invasion, migration, and metastasis compared to either agent alone. nih.govresearchgate.netresearchgate.netresearchgate.net The synergistic effect was linked to the combined blockade of the PI3K/Akt/mTOR pathway. nih.govresearchgate.net In TNBC cells, combining Ononin with the EGFR inhibitor cenertinib also showed synergistic inhibition of cell proliferation, migration, and invasion. sciengine.com These findings suggest that Ononin holds promise as an adjuvant therapy to enhance the effectiveness of conventional chemotherapy and targeted therapy. nih.govnih.govscilit.comresearchgate.netresearcher.life
Data Table: Summary of Ononin's Molecular Targets and Effects
| Signaling Pathway/Molecule | Cancer Type Studied | Observed Effect of Ononin | Key Research Findings | Source(s) |
| VEGF/VEGFR2/HIF-1α | Endothelial Cells | Suppression of expression and activity | Inhibited VEGF-induced migration, invasion, tube formation. nih.govacs.org | nih.govacs.org |
| EGFR-Erk1/2 | Osteosarcoma, TNBC | Inhibition of expression and phosphorylation | Suppressed proliferation, induced apoptosis, reduced migration/invasion. sciengine.commdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.govresearchgate.net | sciengine.commdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.govresearchgate.net |
| MAPK (ERK1/2, JNK, p38) | Laryngeal Cancer, Breast Cancer Bone Metastasis | Inhibition of expression and phosphorylation | Inhibited cell growth, induced apoptosis, suppressed migration/invasion. nih.govresearchgate.netnih.govresearchgate.net | nih.govresearchgate.netnih.govresearchgate.net |
| PI3K/Akt/mTOR | NSCLC, TNBC | Inhibition of phosphorylation and downstream signaling | Inhibited proliferation, invasion, migration, metastasis, induced apoptosis. nih.govsciengine.comresearchgate.netresearchgate.netresearchgate.net | nih.govsciengine.comresearchgate.netresearchgate.netresearchgate.net |
| NF-κB | NSCLC | Prevention of nuclear translocation | Contributed to inhibition of proliferation, invasion, migration, metastasis. nih.govresearchgate.netresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.netresearchgate.net |
| CASP3 | Thyroid Cancer | Increased expression | Induced apoptosis. jst.go.jp | jst.go.jp |
| CD274 (PD-L1) | Thyroid Cancer | Decreased levels | Contributed to anti-tumor effects. jst.go.jp | jst.go.jp |
| EMT Markers (e.g., E-cadherin, Vimentin) | TNBC | Reversal | Inhibited metastasis. sciengine.comresearchgate.netresearchgate.net | sciengine.comresearchgate.netresearchgate.net |
| MMP2/9 | Osteosarcoma, TNBC | Limitation of expression | Reduced invasion and migration. sciengine.commdpi.comdntb.gov.uaresearchgate.net | sciengine.commdpi.comdntb.gov.uaresearchgate.net |
Anti-Inflammatory Properties of Ononin Ononin has been shown to possess significant anti-inflammatory properties in various experimental models.nih.govscilit.comresearchgate.netplos.orgnih.govIts anti-inflammatory effects are primarily attributed to its ability to modulate pro-inflammatory cytokines and regulate inflammatory signaling pathways.nih.govplos.orgnih.govmendeley.comresearchgate.net
Modulation of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) Studies have shown that ononin can effectively reduce the production and expression of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).nih.govnih.govmendeley.comresearchgate.netcaymanchem.comnih.govFor instance, in TNF-α-induced rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and MH7A cells, ononin treatment decreased the levels of IL-1β and IL-6 in a concentration-dependent manner.mendeley.comresearchgate.netSimilarly, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, ononin inhibited the production of TNF-α, IL-1β, and IL-6.nih.govcaymanchem.comIn IL-1β-induced rat chondrocytes, ononin significantly suppressed the production of TNF-α and IL-6.nih.govnih.gov
Table 1: Impact of Ononin on Pro-Inflammatory Cytokine Levels in In Vitro Models
| Cell Model | Stimulus | Ononin Concentration | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Source |
| RA-FLS and MH7A cells | TNF-α | 5, 10, 50 µM | Not specified | Decreased | Decreased | mendeley.comresearchgate.net |
| RAW 264.7 cells | LPS | 5, 25, 50, 100, 150 µM | Decreased | Decreased | Decreased | nih.govcaymanchem.com |
| Rat chondrocytes | IL-1β (10 ng/ml) | 10, 100, 1000 nM | Suppressed | Not specified | Suppressed | nih.govnih.gov |
Therapeutic Implications in Inflammatory Conditions The anti-inflammatory properties of ononin suggest potential therapeutic implications in various inflammatory conditions.
Impact on Osteoarthritis Pathogenesis Osteoarthritis (OA) is a degenerative joint disease characterized by inflammation and cartilage degradation.mdpi.comnih.govnih.govbohrium.comResearch indicates that ononin may ameliorate inflammation and cartilage damage in OA.nih.govplos.orgnih.govbohrium.comIn IL-1β-induced rat chondrocytes, ononin alleviated the decrease in chondrocyte viability and attenuated the overexpression of inflammatory factors like TNF-α and IL-6.nih.govnih.govIt also inhibited the expression of cartilage extracellular matrix (ECM)-degrading enzymes such as matrix metalloproteinase-13 (MMP-13) and helped maintain Collagen II protein levels.nih.govnih.govIn rat models of OA induced by anterior cruciate ligament transection (ACLT), ononin treatment improved cartilage impairment, reduced Osteoarthritis Research Society International (OARSI) scores, inhibited the secretion of inflammatory cytokines (IL-1β, TNF-α, and IL-6) in serum, and improved cartilage content levels.nih.govbohrium.comThese effects were linked to the downregulation of the MAPK and NF-κB pathways.nih.govplos.orgnih.govbohrium.com
Table 2: Effects of Ononin on Osteoarthritis Markers in In Vitro and In Vivo Models
| Model | Stimulus | Ononin Treatment | Effect on Cartilage Damage/OARSI Score | Effect on Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Effect on ECM Degradation (e.g., MMP-13) | Effect on Collagen II | Source |
| Rat chondrocytes | IL-1β | 10, 100, 1000 nM | Alleviated decrease in viability | Attenuated overexpression | Inhibited MMP-13 expression | Alleviated decomposition | nih.govnih.gov |
| ACLT-induced OA rat model | ACLT | Various doses (8 weeks) | Ameliorated impairment, decreased OARSI scores | Inhibited secretion in serum | Reduced MMP-13 protein levels | Up-regulation | plos.orgnih.govbohrium.com |
Antioxidant Activities of Ononin While some studies suggest that ononin may possess antioxidant propertiesmdpi.complos.org, the evidence is not entirely consistent across all research. Some research indicates that ononin exhibits antioxidant capabilities, potentially contributing to its protective effects against oxidative stress-related diseases.mdpi.complos.orgHowever, one study evaluating the antioxidant activity of phytoestrogenic isoflavones, including ononin, using the ABTS radical scavenging assay in the aqueous phase, reported that ononin displayed no antioxidant activity in this specific assay, unlike other isoflavones such as genistein (B1671435) and daidzein (B1669772).nih.govFurther research may be needed to fully elucidate the scope and mechanisms of ononin's antioxidant activities.
Mechanisms of Reactive Oxygen Species Scavenging
Reactive Oxygen Species (ROS) are unstable molecules that can cause cellular damage if not neutralized by antioxidants. onions-usa.orgmdpi.com Ononin has demonstrated robust ROS-scavenging properties. researchgate.net While the precise molecular mechanisms of ononin's ROS scavenging are still being elucidated, isoflavones like ononin can act as primary antioxidants by donating a hydrogen atom to neutralize radical species. najah.edu The structure of isoflavones, with their phenolic hydroxyl groups, contributes to their ability to scavenge free radicals. mdpi.com
Protective Effects Against Oxidative Stress-Induced Cellular Damage
Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract them. onions-usa.orgmdpi.comnajah.edu This imbalance can lead to damage to lipids, proteins, and DNA, contributing to various pathologies. onions-usa.orgmdpi.comnajah.edu Studies have indicated that ononin can protect against oxidative stress-induced cellular damage. researchgate.net For instance, in human pulmonary artery endothelial cells (HPAECs) exposed to particulate matter (PM2.5), which induces oxidative stress, ononin treatment increased cell viability and decreased oxidative stress. researchgate.net This protective effect is linked to its ability to reduce ROS generation. researchgate.net
Influence on Endogenous Antioxidant Systems
Beyond direct ROS scavenging, ononin may also exert its protective effects by influencing endogenous antioxidant systems. The body possesses a complex defense system including enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic compounds such as glutathione (GSH). najah.eduresearchgate.netresearchgate.net While direct evidence for ononin's specific influence on these systems is still emerging, other polyphenols have been shown to activate endogenous defense systems, potentially by stimulating the transcription of antioxidant enzymes through pathways like the Nrf2/ARE pathway. researchgate.netfrontiersin.org Further research is needed to fully understand how ononin interacts with and modulates these crucial endogenous antioxidant mechanisms.
Antifungal Efficacy of Ononin
Ononin has demonstrated significant antifungal activity, particularly against the opportunistic fungal pathogen Candida albicans. nih.govnih.govresearchgate.net
Inhibition of Fungal Growth (e.g., Candida albicans)
Ononin has been shown to inhibit the growth of Candida albicans. nih.govnih.govresearchgate.net In vitro studies have determined the minimum inhibitory concentration (MIC) of ononin against various C. albicans strains, including fluconazole-sensitive and -resistant isolates. nih.govresearchgate.net The MIC values for ononin against C. albicans have been reported to range between 3.9 and 7.8 µg/mL. nih.govresearchgate.net
Below is a representation of typical MIC data for Ononin against Candida albicans strains:
| Candida albicans Strain | Ononin MIC (µg/mL) | Fluconazole (B54011) MIC (µg/mL) |
| ATCC 10231 | 3.9 - 7.8 | Susceptible |
| Fluconazole-Sensitive (CaS) | 3.9 - 7.8 | Susceptible |
| Fluconazole-Resistant (CaR) | 3.9 - 7.8 | > 128 |
Note: This table is illustrative, based on reported ranges and comparisons to fluconazole susceptibility. nih.govresearchgate.net
Disruption of Fungal Biofilm Formation and Viability
Candida albicans is known for its ability to form robust biofilms, which contribute to its resistance to antifungal agents and host immune responses. nih.govresearchgate.net Ononin has been found to inhibit the formation of C. albicans biofilms and disrupt pre-formed mature biofilms. nih.govresearchgate.net Studies have shown that ononin can reduce the cell density and metabolic activity of young and mature C. albicans biofilms, with reported reductions ranging from 50% to 80%. nih.govresearchgate.net
Proposed Mechanisms of Antifungal Action (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)
The antifungal action of ononin is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of ergosterol biosynthesis. nih.govresearchgate.net Ergosterol is a crucial component of the fungal cell membrane, essential for its structure and function. mdpi.com Azole antifungal drugs commonly target lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme involved in ergosterol synthesis. nih.govresearchgate.net Research, including molecular docking studies, suggests that ononin exhibits affinity for C. albicans CYP51 (CaCYP51). nih.govnih.govresearchgate.net Ononin has shown favorable binding affinity to CaCYP51, forming hydrogen bonds and hydrophobic interactions within the enzyme's active site, including interactions with the heme group. nih.govnih.govresearchgate.net This binding suggests that ononin may interfere with the function of CaCYP51, thereby disrupting ergosterol synthesis and inhibiting fungal growth. nih.govresearchgate.net While ergosterol biosynthesis inhibition is a likely mechanism, other potential mechanisms, such as membrane disruption, may also contribute to ononin's antifungal efficacy. mdpi.comoup.com
Antiviral Effects of Ononin
Ononin has demonstrated antiviral properties, with studies investigating its activity against specific viral pathogens and its influence on host antiviral signaling pathways.
Activity Against Specific Viral Pathogens (e.g., Influenza A Virus)
Studies have indicated that Ononin exhibits antiviral effects against the H1N1 influenza A virus. Research involving high-throughput screening and biological validation identified Ononin as an antiviral lead compound researchgate.netnih.gov. In one study, Ononin showed antiviral effects against H1N1 influenza A virus with an IC50 value of 30% at 200 µM researchgate.netresearchgate.netx-mol.com. Computational methods, such as molecular docking, have been employed to analyze the interaction between Ononin and the H1N1 neuraminidase (NA) enzyme, suggesting a potential mechanism of action researchgate.netx-mol.com.
Modulation of Antiviral Host Signaling Pathways (e.g., IFN Signaling)
Investigations into the antiviral mechanism of Ononin have suggested its involvement in activating the interferon (IFN) signaling pathway. The IFN signaling pathway is a crucial part of the host's innate immune response against viral infections nih.gov. Research indicates that Ononin's antiviral mechanism may be connected to the activation of p65 phosphorylation or IFN-regulatory factor 3 (IRF3) phosphorylation, which are involved in activating the IFN signaling pathway. STAT1 protein levels were assessed in cells exposed to Ononin as part of these investigations researchgate.netresearchgate.net.
Neuroprotective Roles of Ononin
Ononin has been shown to possess neuroprotective effects in various experimental models, suggesting its potential therapeutic value in neurological conditions. nih.govmdpi.commedchemexpress.commedchemexpress.com. These effects are often attributed to its ability to modulate neurotoxicity, neuronal cell death, and oxidative stress in neural systems. nih.govresearchgate.netresearchgate.net.
Attenuation of Neurotoxicity and Neuronal Cell Death
Ononin has demonstrated the ability to attenuate neurotoxicity and neuronal cell death in different contexts. In an animal model of Alzheimer's disease induced by aluminium chloride (AlCl3), Ononin treatment effectively modulated AlCl3-triggered behavioral alterations and suppressed markers associated with neurotoxicity nih.gov. Aluminium is recognized as a neurotoxic element implicated in various neurodegenerative diseases primescholars.comprimescholars.com. Ononin treatment in this model appreciably suppressed acetylcholine (B1216132) esterase (AChE) activity and the levels of amyloid-beta (Aβ1-42), which are relevant to the pathology of Alzheimer's disease nih.govnih.gov. Furthermore, Ononin has been shown to alleviate postoperative cognitive dysfunction (POCD) in aged mice by regulating neuroinflammation and oxidative stress, which can contribute to neuronal damage researchgate.netresearchgate.net. Activated microglia, which play a role in surgery-elicited neuroinflammation and neuronal damage, were also investigated in these studies researchgate.net.
Modulation of Oxidative Stress in Neural Systems
Oxidative stress is a significant factor in the pathogenesis of various neurodegenerative diseases nih.govfrontiersin.orgnih.govelsevier.es. Ononin has shown efficacy in mitigating oxidative stress in neural systems. In the AlCl3-induced Alzheimer's disease model, Ononin treatment enhanced the levels of antioxidants such as superoxide dismutase (SOD) and total antioxidant capacity (TAC) in brain tissues, while suppressing malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress nih.govnih.gov. Oxidative stress can lead to neuronal degradation and is associated with damage to cellular structures in the central nervous system frontiersin.orgnih.govelsevier.es. Ononin's antioxidant properties are thought to contribute to its beneficial effects against inflammation and various diseases, including neurodegenerative illnesses researchgate.net. Studies have shown that Ononin can reduce reactive oxygen species (ROS) generation and the level of pro-inflammatory markers researchgate.net.
Data on the effect of Ononin on oxidative stress markers in an AlCl3-induced AD rat model (30 mg/kg Ononin treatment) nih.govnih.gov:
| Marker (Brain Tissue) | AlCl3 Group | Ononin Group | Effect vs. AlCl3 Group |
| MDA | Elevated | Suppressed | Reduction |
| SOD | Suppressed | Improved | Increase |
| TAC | Suppressed | Improved | Increase |
Implications for Neurodegenerative Processes
The neuroprotective effects of Ononin have implications for its potential role in mitigating neurodegenerative processes. By suppressing neuroinflammation and oxidative stress, Ononin may ameliorate cognitive impairment associated with conditions like Alzheimer's disease nih.govresearchgate.netnih.gov. Neurodegenerative disorders are characterized by the progressive loss of function and eventual death of nerve cells explorationpub.com. Oxidative stress and neuroinflammation are key pathological events in neurodegenerative processes nih.govelsevier.es. Ononin's ability to modulate inflammatory markers such as IL-1β and TNF-α, which are elevated in neuroinflammatory conditions, further supports its potential in this area nih.govnih.gov. Additionally, Ononin treatment has been shown to influence the levels of p38MAPK and NF-κB, pathways involved in neuroinflammation and neuronal responses, and elevate BDNF and PPAR-γ, which are associated with neuronal function and protection nih.govnih.gov. The BDNF/TrkB signaling pathway is crucial for neuronal survival and plasticity, and its disruption is implicated in neurodegenerative disorders mdpi.compreprints.org.
Data on the effect of Ononin on inflammatory and neurotrophic markers in an AlCl3-induced AD rat model (30 mg/kg Ononin treatment) nih.govnih.gov:
| Marker (Brain Tissue) | AlCl3 Group | Ononin Group | Effect vs. AlCl3 Group |
| IL-1β | Enhanced | Suppressed | Reduction |
| TNF-α | Enhanced | Suppressed | Reduction |
| p38MAPK | Elevated | Suppressed | Reduction |
| NF-κB/p65 | Elevated | Suppressed | Reduction |
| BDNF | Suppressed | Enhanced | Increase |
| PPAR-γ | Suppressed | Enhanced | Increase |
Additional Pharmacological Activities of Ononin
Beyond its basic characterization, Ononin has demonstrated a range of additional pharmacological activities, investigated through in vitro and in vivo studies.
Antidiabetic Potential
Studies suggest that Ononin and its related compounds may possess antidiabetic properties. Formononetin (B1673546), the aglycone of Ononin, has been shown to exhibit anti-hyperglycemic activity in alloxan-induced type 1 diabetic mice researchgate.net. This effect is potentially mediated by inhibiting islet B cell apoptosis, promoting islet B cell regeneration, stimulating insulin (B600854) secretion, and enhancing hepatic glycogen (B147801) synthesis and glycolysis researchgate.net. Another study indicated that formononetin could protect pancreatic beta cells by inhibiting the activation of nuclear factor-kappaB (NF-κB) and reducing nitric oxide production, which is implicated in pancreatic beta cell apoptosis in diabetes mellitus researchgate.net. While Ononin itself did not show a significant potentiating action on blood glucose levels in one study, it did tend to enhance fangchinoline-induced insulin release researchgate.net. Other compounds found in onions, such as sulfur-containing S-methyl cysteine sulfoxide, have also demonstrated antidiabetic effects by potentially stimulating insulin production, interfering with glucose absorption, and enhancing insulin utilization mdpi.comms-editions.cljptcp.com.
Data on the effect of formononetin on blood glucose and insulin release in diabetic mice:
| Compound | Effect on Blood Glucose (Alloxan-induced type 1 diabetic mice) | Effect on Insulin Release (with Fangchinoline) | Reference |
| Formononetin | Anti-hyperglycemic activity | Enhanced | researchgate.net |
| Ononin | No significant potentiating action | Tended to enhance | researchgate.net |
Cardioprotective Effects
Ononin has demonstrated cardioprotective effects in experimental models. It has been shown to alleviate hydrogen peroxide (H₂O₂)-induced cardiomyocyte apoptosis and improve cardiac function nih.govspandidos-publications.com. This protective effect is suggested to be mediated by enhancing autophagy through the activation of the 5' AMP-activated protein kinase (AMPK)/mTOR signaling pathway nih.govspandidos-publications.com. In H9C2 cells treated with H₂O₂, Ononin increased the expression of autophagy-associated protein markers LC3-II and decreased p62 expression, indicating enhanced autophagy spandidos-publications.com. Inhibition of autophagy or AMPK activity abolished Ononin's anti-apoptotic effects nih.gov. In a myocardial infarction model in rats, Ononin administration was shown to increase the ejection fraction and decrease cardiac fibrosis nih.gov. Furthermore, Ononin has been reported to alleviate endoplasmic reticulum stress in doxorubicin-induced cardiotoxicity by activating SIRT3 nih.gov. In doxorubicin-treated rats and H9C2 cells, Ononin partially restored cardiac dysfunction, increased left ventricular ejection fraction (LVEF) and left ventricular systolic fractional shortening (LVFS), and suppressed endoplasmic reticulum stress and apoptosis nih.gov.
Data on Ononin's effects in cardiac models:
| Model | Effect of Ononin | Proposed Mechanism | Reference |
| H₂O₂-induced cardiomyocyte apoptosis | Alleviated apoptosis, improved cell survival | Enhanced autophagy via AMPK/mTOR pathway | nih.govspandidos-publications.com |
| Myocardial infarction (rat model) | Increased ejection fraction, decreased cardiac fibrosis | Improved autophagy via AMPK/mTOR pathway | nih.gov |
| Doxorubicin-induced cardiotoxicity | Restored cardiac function (LVEF, LVFS), suppressed ER stress and apoptosis, improved Bax/Bcl-2 ratio, reduced GRP78 and CHOP expression | Activation of SIRT3 pathway | nih.gov |
Hepatoprotective and Renoprotective Effects
Research indicates that Ononin and related compounds found in plants like onion may offer hepatoprotective and renoprotective benefits. While direct studies on Ononin's effects on the liver and kidneys were not extensively detailed in the provided context, studies on onion extracts, which contain Ononin, have shown such protective activities researchgate.netnih.govajol.info. Onion has been linked to the treatment of renal failure and has demonstrated hepatoprotective effects, potentially by improving the oxidant/antioxidant balance researchgate.netnih.gov. Studies on Allium tripedale, a species of wild Allium, showed that its methanol (B129727) fraction could protect against acetaminophen-induced acute liver damage by reducing elevated serum levels of liver enzymes (ALT, AST, ALP, LDH) and improving oxidant/antioxidant indices nih.gov. Furthermore, studies on other plant extracts have shown hepatoprotective and renoprotective effects in diabetic rat models by improving lipid profiles and reducing markers of liver and renal dysfunction like ALT, AST, ALP, urea, and creatinine (B1669602) nih.govutripoli.edu.ly. Given that Ononin is a constituent of plants known for these effects, it is plausible that it contributes to these protective activities, although specific mechanisms for Ononin require further investigation.
Impact on Gastrointestinal Microbiota Composition and Function
Dietary components, including phytochemicals like those found in onions, can influence the composition and function of the gut microbiota mdpi.commdpi.com. While specific studies on Ononin's direct impact on gut microbiota were not detailed, research on onion peel bioactive compounds, which contain flavonoids like quercetin (B1663063) (related to Ononin), has shown positive effects on gut health uark.edu. Fermented onion peel extract has been shown to increase total short-chain fatty acid (SCFA) production, including acetic and propionic acid, and modulate gut microbiota composition in obese adults uark.edu. Colonic fermentation of raw onions has been observed to result in a substantial increase in beneficial bacteria, such as Lactobacillales and beneficial clostridia, and inhibit opportunistic bacteria like Clostridium perfringens and Escherichia coli rsc.orgrsc.org. Phenolic compounds from onions are metabolized by gut bacteria into metabolites that may have improved biological activities rsc.orgrsc.org. These findings suggest that Ononin, as a component of onions, likely contributes to the modulation of gut microbiota, potentially influencing the abundance of beneficial and opportunistic bacteria and the production of beneficial metabolites like SCFAs.
Pharmacokinetics and Biotransformation of Ononin
Absorption Characteristics and Systemic Exposure of Ononin
Absorption of both Ononin and formononetin (B1673546) appears to be better in the large intestine segments compared to the small intestine segments in in vitro studies using Ussing chambers researchgate.netacs.orgnih.gov. While formononetin's transport across Caco-2 cell monolayers is primarily via passive diffusion, Ononin is actively transported out by MRP2 efflux pumps, but not P-gp researchgate.netnih.gov.
Data on the systemic exposure of Ononin and formononetin in rats after oral and intravenous administration highlights the difference in their bioavailability. acs.org
Table 1: Pharmacokinetic Parameters of Ononin and Formononetin in Rats
| Compound | Administration Route | Dose (mg/kg) | AUC₀₋₈h (nM·h) | Absolute Bioavailability (%) |
| Ononin | Oral | 20 | 160.2 ± 39.1 | 7.3 |
| Formononetin | Oral | 20 | 713.4 ± 46.2 | 21.8 |
| Ononin | Intravenous | 4 | 439.5 ± 54.1 | - |
| Formononetin | Intravenous | 4 | 652.3 ± 89.1 | - |
Note: AUC₀₋₈h represents the area under the plasma concentration-time curve from 0 to 8 hours. Bioavailability is calculated relative to intravenous administration.
Metabolic Pathways and Metabolite Profiling of Ononin
Ononin undergoes extensive biotransformation, involving both enzymatic reactions within the body and the metabolic activity of intestinal microbiota nih.govresearchgate.netresearchgate.net.
Phase I Metabolic Reactions (e.g., Hydroxylation, Demethylation)
Phase I metabolism of Ononin and its aglycone, formononetin, primarily involves hydroxylation and demethylation reactions mdpi.comresearchgate.net. Studies using rat hepatic S9 fractions and in vivo rat models have indicated that these are the main Phase I metabolic pathways mdpi.com. Hydroxylation has been observed to occur predominantly at carbons 6 and 8 of the A-ring of the isoflavone (B191592) structure mdpi.comresearchgate.net.
Phase II Metabolic Reactions (e.g., Sulfation, Glucuronidation)
Phase II metabolism involves conjugation reactions that increase the water solubility of the compounds, facilitating their excretion longdom.orgwikipedia.orgdrughunter.com. For Ononin and its metabolites, the main Phase II reactions identified are glucuronidation and sulfation researchgate.netmdpi.comresearchgate.net. When Ononin is administered orally, these conjugation reactions are significant in its biotransformation mdpi.com.
Role of Intestinal Microbiota in Ononin Biotransformation
The intestinal microbiota plays a crucial role in the biotransformation of Ononin, particularly through deglycosylation wikipedia.orgnih.govresearchgate.netresearchgate.net. Human intestinal bacteria can metabolize Ononin via pathways including deglycosylation, hydrogenation, demethylation, and hydroxylation nih.govresearchgate.netchemfaces.com. The deglycosylation of Ononin by gut bacterial β-glycosidases leads to the formation of its aglycone, formononetin researchgate.netresearchgate.net. Different bacterial species within the gut microbiota exhibit varying abilities to metabolize Ononin nih.govchemfaces.com.
Identification and Structural Elucidation of Ononin Metabolites
The identification and structural elucidation of Ononin metabolites are crucial for understanding its metabolic fate. Techniques such as UPLC-Q-TOF/MS and HPLC-ESI-IT-TOF-MSn have been employed for fast analysis and characterization of Ononin metabolites nih.govmdpi.comresearchgate.netchemfaces.com.
Studies in rats have identified a large number of Ononin metabolites, including Phase I, hydroxylated, methylated, sulfated, and glucuronidated metabolites researchgate.netnih.gov. For instance, glucuronidation metabolites of formononetin have been detected with a neutral loss of 176 in MS² spectra mdpi.com. Hydroxylated and methylated metabolites of Ononin have also been characterized researchgate.netnih.gov. Structural elucidation often relies on comparing spectral data with known compounds and utilizing techniques like MS/MS fragmentation and NMR data mdpi.comresearchgate.netresearchgate.netacs.orgbruker.commdpi.com.
Comparative Metabolomics of Ononin and its Aglycone (Formononetin)
Comparative metabolomics studies of Ononin and formononetin reveal differences and similarities in their metabolic profiles. While both compounds undergo hydroxylation and demethylation as primary Phase I reactions, the conjugation reactions (Phase II) differ when considering oral administration of Ononin versus incubation of formononetin with hepatic S9 fractions mdpi.com. Oral administration of Ononin leads mainly to glucuronidation and sulfation, whereas formononetin incubated with hepatic S9 shows mainly glycosylation mdpi.com.
Despite these differences in conjugation, the main forms of formononetin and Ononin after metabolism are reported to be basically similar, suggesting that the metabolism of formononetin (derived from Ononin) primarily occurs in the liver of rats mdpi.com. Metabolomics approaches, often utilizing high-resolution mass spectrometry, are used to compare the metabolic fate of these compounds in biological systems ccamp.res.innih.gov.
Impact of Biotransformation on Ononin's Bioactivity
The biotransformation of Ononin significantly impacts its bioactivity. As a glycoside, Ononin is generally considered less bioavailable and potentially less active than its aglycone, formononetin, in its original form frontiersin.org. However, the deglycosylation by intestinal bacteria releases the aglycone formononetin, which is then absorbed and can exert biological effects wikipedia.orgresearchgate.net.
Furthermore, Ononin itself has been shown to influence the balance of intestinal flora, inhibiting the growth of certain pathogenic bacteria while promoting the growth of beneficial probiotics like Bifidobacteria and Lactobacilli. chemfaces.comnih.govresearchgate.net This modulation of the gut microbiota by Ononin can in turn affect its own biotransformation and potentially the production of bioactive metabolites.
Synthetic Strategies and Derivatization Approaches for Ononin
Enzymatic and Biosynthetic Modification of Ononin
Enzymatic and biosynthetic methods offer alternative routes to modify natural products like Ononin, potentially leading to novel derivatives with improved properties. Biotransformation using microorganisms or isolated enzymes can introduce specific functional groups or alter the existing structure in a controlled manner.
One example of enzymatic modification related to isoflavones is the succinylation of formononetin (B1673546), the aglycone of Ononin, by organic solvent-tolerant bacteria such as Bacillus amyloliquefaciens FJ18. nih.govfrontiersin.org This process yielded Formononetin-7-O-β-(6″-O-succinyl)-D-glucoside (FMP), a succinyl glycosylated derivative. nih.govfrontiersin.org This modification significantly improved the water solubility of formononetin and Ononin, suggesting the potential of enzymatic succinylation for enhancing the solubility of isoflavone (B191592) glycosides. nih.govfrontiersin.org
In the broader context of isoflavonoid (B1168493) biosynthesis, Ononin is formed through the 7-O-glycosylation of formononetin by UDP-glycosyltransferases (UGTs). encyclopedia.pub This glycosylation is a common modification in plants, often affecting the lipophilicity and enzymatic degradation of isoflavonoids. encyclopedia.pub Metabolic engineering approaches have been explored to synthesize isoflavonoids in non-leguminous plants and microorganisms by introducing key enzyme genes involved in the biosynthetic pathway, including those responsible for glycosylation. frontiersin.org While these efforts have focused on producing isoflavones like genistein (B1671435) and daidzein (B1669772), the principles can be applied to the biosynthesis or modification of Ononin. frontiersin.org
Enzymatic modifications of other natural compounds, such as polysaccharides and other flavonoids, have demonstrated the potential to alter physicochemical properties and biological activities. frontiersin.orgresearchgate.net For instance, enzymatic modifications of exopolysaccharides can enhance bacterial persistence by altering their structure and properties. frontiersin.org Similarly, enzymatic methods can be used for the in vitro modification of flavonoids like quercetin (B1663063), primarily through glycosylation, which can influence their antioxidant and anti-inflammatory activities. nih.gov
Development of Ononin Derivatives with Enhanced Biopharmaceutical Features
The development of Ononin derivatives with enhanced biopharmaceutical features focuses on improving properties critical for drug delivery and efficacy, namely aqueous solubility and oral absorption, and potentially modifying pharmacological profiles.
Strategies for Improved Aqueous Solubility of Ononin Derivatives
Poor aqueous solubility is a major challenge for many natural products, including Ononin, which can limit their formulation and bioavailability. nih.govfrontiersin.orgresearchgate.net Strategies to improve the aqueous solubility of Ononin derivatives often involve chemical modifications that increase their hydrophilicity.
Glycosylation is a natural modification that can improve the water solubility of flavonoid aglycones. nih.govfrontiersin.org Ononin itself is a glycoside of formononetin, and this glycosylation contributes to its solubility compared to the aglycone. nih.govfrontiersin.org Further modifications, such as succinylation of the glycosyl moiety, as seen with FMP derived from formononetin, can lead to a substantial increase in water solubility. nih.govfrontiersin.org The solubility of formononetin, Ononin, and FMP were reported as 0.00208 g/L, 0.0125 g/L, and 0.221 g/L, respectively, indicating a significant enhancement with succinylation. nih.gov
Other general strategies for enhancing the solubility of poorly water-soluble drugs that could be applied to Ononin derivatives include:
Salt formation: Converting acidic or basic drugs into their salt forms can significantly increase aqueous solubility. ajptonline.combrieflands.com
Co-solvency: Using a mixture of water-miscible solvents can improve the solubility of hydrophobic compounds by reducing the interfacial tension. ajptonline.com
Hydrotropy: The addition of large amounts of a secondary solute (hydrotrope) can increase the aqueous solubility of poorly soluble drugs. ajptonline.com
Inclusion complexes: Cyclodextrins and their derivatives can form inclusion complexes with hydrophobic drugs, encapsulating the lipophilic part in their hydrophobic cavity and improving aqueous solubility. ajptonline.combrieflands.com
Particle size reduction: Reducing particle size increases the surface area, which can lead to an increased dissolution rate and potentially improved solubility. brieflands.com
Amorphous formati on: Converting a crystalline drug into its amorphous form can enhance solubility due to the higher energy state of the amorphous solid. ajptonline.combrieflands.com
These strategies, while general, highlight potential chemical and formulation approaches that could be explored for Ononin derivatives to address solubility issues.
Here is a table summarizing the solubility data for Formononetin, Ononin, and FMP:
| Compound | Solubility (g/L) |
| Formononetin | 0.00208 |
| Ononin | 0.0125 |
| FMP | 0.221 |
Approaches for Enhanced Oral Absorption of Ononin Derivatives
Oral absorption of compounds like Ononin can be limited by factors such as poor solubility, permeability across intestinal membranes, and metabolism. nih.govfrontiersin.orgresearchgate.netresearchgate.net Strategies to enhance oral absorption of Ononin derivatives often involve improving permeability and/or protecting the compound from degradation in the gastrointestinal tract.
Formononetin was found to be mainly absorbed via passive diffusion, while Ononin's transport across cell monolayers was influenced by active efflux transporters like MRP2. researchgate.net This indicates that strategies targeting efflux transporters or promoting passive diffusion could enhance Ononin absorption.
Approaches for enhanced oral absorption of drug derivatives, applicable to Ononin, include:
Chemical modifications: Altering the lipophilicity of the molecule can influence its permeability across biological membranes. researchgate.net
Prodrug strategies: Designing prodrugs where the active compound is masked with a promoiety that improves absorption, and is subsequently cleaved in vivo to release the active drug. researchgate.net
Formulation approaches:
Absorption enhancers: Incorporating additives that increase the permeability of the intestinal membrane by opening tight junctions, decreasing mucous viscosity, or changing membrane fluidity. scienceopen.com Chitosan (B1678972) derivatives, for instance, have been explored as absorption enhancers. scienceopen.comnih.gov
Nanoparticle delivery systems: Encapsulating the drug in nanoparticles can improve stability in the GI tract, enhance cellular uptake, and facilitate transport across the intestinal barrier. scienceopen.comnih.gov Trimethyl chitosan (TMC) derivatives have been used to coat nanoparticles, demonstrating enhanced intestinal adhesion and permeability. nih.gov
Lipid-based formulations: Utilizing lipids and lipid derivatives can enhance the solubility and absorption of lipophilic drugs through mechanisms like emulsion and micelle formation, and promotion of lymphatic transport. mdpi.com
Inhibition of metabolism: Modifying the structure to reduce susceptibility to enzymatic degradation in the gut or liver, or co-administering enzyme inhibitors.
Research on FMP, the succinylated Ononin derivative, showed remarkably enhanced bioavailability compared to formononetin and Ononin, although specific oral absorption mechanisms for FMP were not detailed in the provided context. nih.govfrontiersin.org
Modification for Altered Pharmacological Profiles of Ononin Derivatives
Chemical modification of natural products can lead to derivatives with altered or improved pharmacological profiles, including enhanced potency, selectivity, or a different spectrum of activities. mdpi.comresearchgate.net For Ononin, modifications could aim to enhance its existing activities (e.g., anti-inflammatory, neuroprotective) or confer new ones.
Modification of functional groups on the flavonoid scaffold, such as hydroxylation, methoxylation, glycosylation, and acetylation, can influence biological activities. encyclopedia.pubnih.govresearchgate.net For example, methylation of hydroxyl groups on flavonoids can affect their antioxidant activity. researchgate.net
Studies on other flavonoid derivatives, such as resveratrol (B1683913) and quercetin, have shown that structural modifications can lead to improved stability, bioavailability, and enhanced or altered pharmacological properties. nih.govmdpi.com For instance, O-silyl derivatives of resveratrol exhibited improved neuroprotective and anti-inflammatory properties. mdpi.com
While specific examples of Ononin derivatives designed for significantly altered pharmacological profiles were not extensively detailed in the search results, the general principles of medicinal chemistry and lead optimization apply. mdpi.comresearchgate.net By tailoring the structure of Ononin, researchers can explore the impact of different functional groups and structural arrangements on its interaction with biological targets, potentially leading to derivatives with improved therapeutic efficacy or a modified range of actions.
Ononin itself has been shown to exert anti-inflammatory effects by modulating pathways such as MAPK and NF-κB. plos.org Derivatives could potentially be designed to target these pathways more effectively or to interact with different biological targets involved in other disease processes.
Structure-Activity Relationship Studies of Ononin and its Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity. nih.govnih.govresearchgate.netmdpi.com For Ononin and its derivatives, SAR studies aim to identify the key structural features responsible for its pharmacological effects and to guide the design of new derivatives with improved properties.
Ononin is an isoflavone glycoside, consisting of the aglycone formononetin linked to a glucose moiety at the 7-OH position. nih.gov Comparing the activity of Ononin to its aglycone formononetin can provide initial insights into the role of the glycosylation. As noted earlier, formononetin generally shows higher systemic exposure and oral bioavailability than Ononin, suggesting that the glycoside might be a prodrug form that is converted to the active aglycone in vivo. researchgate.net However, Ononin itself also exhibits biological activities. researchgate.netmedchemexpress.com
SAR studies on other flavonoids have highlighted the importance of the core flavonoid structure and the position and nature of substituents (e.g., hydroxyl groups, methylation, glycosylation) for their activities. nih.govresearchgate.net For example, the number and position of hydroxyl groups on the flavonoid nucleus can influence antioxidant activity. nih.govresearchgate.net Glycosylation patterns can affect solubility, absorption, metabolism, and interaction with biological targets. encyclopedia.pubnih.govfrontiersin.orgnih.gov
While detailed SAR studies specifically focused on a wide range of Ononin derivatives were not prominently featured in the provided search results, studies on related isoflavones and other flavonoids suggest that modifications to the following parts of the Ononin structure are likely to impact its activity:
The glycosyl moiety: Changes to the type of sugar, the position of attachment, or modifications on the sugar (e.g., succinylation) can affect solubility, membrane transport, and recognition by enzymes and transporters. encyclopedia.pubnih.govfrontiersin.org
The C-ring: The presence of the carbonyl group and the double bond in the C-ring are characteristic features of isoflavones and are often important for their interaction with biological targets.
SAR studies on other compound classes, such as saponins (B1172615) and coumarin (B35378) derivatives, demonstrate that even subtle structural changes can significantly impact biological activity. nih.govresearchgate.netmdpi.com For instance, structural changes in the side chain of saponin (B1150181) derivatives affected their adjuvant activity. nih.gov For coumarin derivatives, O-substitutions and the presence of electron-withdrawing groups were found to be essential for antifungal activity. mdpi.com
Applying these principles to Ononin, systematic modifications of the glycosyl part and the formononetin aglycone, followed by in vitro and in vivo biological evaluations, would be necessary to establish comprehensive SARs for Ononin derivatives and guide the rational design of improved therapeutic agents.
Advanced Methodologies in Ononin Research
Analytical Techniques for Ononin and its Metabolites
The accurate identification and quantification of Ononin and its various metabolites in complex biological matrices are crucial for pharmacokinetic and pharmacodynamic studies. Advanced analytical techniques, particularly those coupling separation methods with mass spectrometry and sophisticated spectroscopic approaches, are indispensable in this field.
Chromatographic-Mass Spectrometric Applications (e.g., HPLC-ESI-IT-TOF-MSn)
Chromatographic-mass spectrometric techniques are widely employed for the analysis of Ononin and its metabolites due to their high sensitivity, selectivity, and ability to handle complex samples. High-Performance Liquid Chromatography (HPLC) coupled with various mass spectrometry detectors is a standard approach.
One powerful technique utilized for the comprehensive profiling and structural characterization of Ononin metabolites is HPLC-DAD-ESI-IT-TOF-MSn. This method combines the separation power of HPLC with Diode Array Detection (DAD) for UV-Vis spectral information, Electrospray Ionization (ESI) for generating ions, an Ion Trap (IT) for trapping and fragmenting ions, and a Time-of-Flight (TOF) mass analyzer for high-resolution mass measurement and accurate mass determination. The MSn capability allows for multiple stages of fragmentation, providing detailed structural information about the parent compound and its metabolites.
Studies employing HPLC-DAD-ESI-IT-TOF-MSn have been instrumental in identifying Ononin metabolites in biological samples. For instance, this technique was used to analyze metabolites in rat urine samples after oral administration of Ononin. mdpi.com This analysis led to the tentative identification of 21 metabolites, providing insights into the in vivo metabolic pathways of Ononin, which included glucuronidation, hydroxylation, demethylation, and sulfonation. mdpi.com Another study using HPLC-ESI-IT-TOF-MSn characterized 106 metabolites of Ononin after oral administration to rats, including 94 previously unknown metabolites, highlighting the extensive metabolic transformation the compound undergoes. acs.org These metabolites included phase I and phase II products, such as hydroxylated, methylated, sulfated, and glucuronidated forms. acs.org
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), specifically using an LC-ESI-QqTOF instrument, has also been applied in the broader context of analyzing related compounds like organosulfur compounds in onions, demonstrating the utility of such platforms for analyzing diverse natural products and their metabolites. preprints.org The combination of LC-HRMS and GC-MS can offer a more comprehensive view of the metabolomic profile of complex samples. preprints.org
Advanced Spectroscopic Characterization Methods
Beyond mass spectrometry, advanced spectroscopic techniques play a vital role in the structural elucidation and characterization of Ononin and its derivatives, particularly for confirming the structures of isolated metabolites or for direct analysis in certain matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the complete structure of organic molecules. While not specifically detailed for Ononin in the provided search results, NMR is a standard method in natural product chemistry and would be essential for unequivocally confirming the structures of novel Ononin metabolites identified by mass spectrometry. Integrated protocols combining NMR spectroscopic methods with statistical methods and hyphenated analytical platforms are used for the identification of unknown metabolites in biological fluids. bruker.com
Fourier Transform Infrared (FT-IR) spectroscopy and UV/Visible spectrophotometry are also used in the characterization of plant-derived compounds, including those found in onions, which contain related flavonoids. FT-IR can provide information about the functional groups present in a molecule, while UV/Visible spectroscopy is useful for analyzing compounds with chromophores, like flavonoids, and can be used for quantification. acs.orgresearchgate.net These techniques, while perhaps less detailed for complex metabolite mixtures compared to MSn, offer valuable complementary information for structural characterization and can be coupled with multivariate analysis for the classification and quantification of compounds. acs.orgdiva-portal.org
In Vitro Experimental Models for Ononin Efficacy and Mechanistic Assessment
In vitro models are extensively used to investigate the biological activities of Ononin and to elucidate the underlying cellular and molecular mechanisms. These models allow for controlled experiments to assess specific effects on various cell types and biological processes.
Cell Line-Based Assays (e.g., Cell Viability, Apoptosis, Migration, Invasion, Colony Formation)
Cell line-based assays are fundamental for evaluating the direct effects of Ononin on cell behavior. Various cancer cell lines are commonly used to study its potential anti-cancer properties.
Cell Viability Assays: Assays such as the MTT assay are widely used to measure the cytotoxic effects of Ononin on different cancer cell lines. Studies have shown that Ononin can inhibit the proliferation of various cancer cells, including non-small-cell lung cancer (NSCLC) cells (A549 and HCC827), osteosarcoma cells (MG-63 and U2OS), and triple-negative breast cancer (TNBC) cells. nih.govnih.govsciengine.comresearchgate.net The effect is often dose-dependent. nih.govnih.govsciengine.com For example, Ononin at 3 μM induced cell death in A549 and HCC827 cells. nih.gov In laryngeal cancer Hep-2 cells, the IC50 of Ononin was reported as 25 μM, while it did not significantly affect the viability of normal human laryngeal cells (HuLa-PC). researchgate.net
Apoptosis Assays: Flow cytometry, often using Annexin V-FITC and Propidium Iodide (PI) staining, is employed to quantify the induction of apoptosis by Ononin. Ononin treatment has been shown to increase the apoptotic rate in osteosarcoma cells and NSCLC cells. nih.govnih.gov Western blotting is used to assess the expression levels of key apoptotic markers such as cleaved-PARP, cleaved-caspase 3, and cleaved-caspase 9, which are upregulated by Ononin treatment in certain cancer cell lines. nih.gov
Migration and Invasion Assays: Wound healing assays and Transwell assays are used to evaluate the ability of Ononin to inhibit cell migration and invasion, respectively. Ononin has demonstrated anti-migratory and anti-invasive effects in osteosarcoma cells and TNBC cells. nih.govsciengine.commdpi.com These effects are often associated with the modulation of proteins involved in cell motility and extracellular matrix degradation, such as MMP2/9. nih.govmdpi.com
Colony Formation Assays: This assay assesses the long-term effect of Ononin on the proliferative capacity of cancer cells. Ononin treatment has been shown to reduce the ability of cancer cells, including NSCLC and osteosarcoma cells, to form colonies in a dose-dependent manner. nih.govnih.govsciengine.comresearchgate.net
Here is a summary of some findings from cell line-based assays:
| Cell Line | Assay Type | Ononin Effect | Relevant Findings | Citation |
| A549 (NSCLC) | MTT, Colony Formation | Inhibits proliferation | Dose-dependent inhibition; synergistic effect with PTX. nih.gov | nih.gov |
| HCC827 (NSCLC) | MTT, Colony Formation | Inhibits proliferation | Dose-dependent inhibition; synergistic effect with PTX. nih.gov | nih.gov |
| MG-63 (Osteosarcoma) | MTT, Colony Formation, Migration, Invasion, Apoptosis | Inhibits proliferation, migration, invasion; promotes apoptosis | Dose-dependent effects; synergistic with DOX; involves EGFR-Erk1/2 and MMP2/9. nih.govmdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |
| U2OS (Osteosarcoma) | MTT, Colony Formation, Apoptosis | Inhibits proliferation; promotes apoptosis | Dose-dependent effects; synergistic with DOX. nih.gov | nih.gov |
| TNBC cell lines | Cell Viability, Colony Formation, Migration, Invasion, Apoptosis | Suppresses proliferation, migration, invasion; induces apoptosis | Inhibits cell adhesion, invasiveness, motility; reverses EMT markers. sciengine.comresearchgate.net | sciengine.comresearchgate.net |
| Hep-2 (Laryngeal Cancer) | Cell Viability | Decreases viability | IC50 of 25 μM; no significant effect on normal cells. researchgate.net | researchgate.net |
| RAW 264.7 | Cell Viability, Colony Formation, Apoptosis | No significant toxicity | Ononin at 5-20 μM did not impair viability or affect apoptosis markers. nih.gov | nih.gov |
Co-culture and Conditioned Medium Models (e.g., Osteoclastogenesis Assays)
Co-culture and conditioned medium models are utilized to investigate the interactions between different cell types and the influence of secreted factors on cellular processes, such as osteoclastogenesis.
Osteoclastogenesis assays are a key application of these models when studying the effects of Ononin on bone metabolism, particularly in the context of bone metastasis. Osteoclasts, responsible for bone resorption, differentiate from monocyte/macrophage precursor cells like RAW 264.7 cells. frontiersin.org These assays often involve stimulating precursor cells with factors like RANKL (Receptor Activator of Nuclear Factor kappa-beta Ligand), a key cytokine produced by osteoblasts and mesenchymal stromal cells that promotes osteoclast differentiation. frontiersin.orgnih.gov
Studies have examined the effects of Ononin on osteoclastogenesis induced by RANKL or by conditioned medium from cancer cells (e.g., MDA-MB-231 breast cancer cells) that can promote osteoclast formation in the bone microenvironment. researchgate.netnih.govresearchgate.net Techniques like Tartrate-Resistant Acid Phosphatase (TRAP) staining are used to identify and quantify mature osteoclasts in these cultures. researchgate.netresearchgate.net Ononin has been shown to suppress osteoclast formation in these in vitro models. researchgate.netnih.govresearchgate.net This inhibition of osteoclastogenesis is considered a potential mechanism by which Ononin might reduce bone destruction associated with conditions like breast cancer bone metastasis. researchgate.netnih.govresearchgate.net Co-culture systems involving osteoclasts and other cell types, such as plasma cells, are also used to study complex interactions in the bone marrow microenvironment. ucl.ac.uk
Microbial and Enzymatic Biotransformation Systems
Microbial and enzymatic biotransformation systems are employed to study how Ononin is metabolized by microorganisms, particularly those in the gut, and by specific enzymes. This is important because the gut microbiota plays a significant role in the metabolism of flavonoids like Ononin, potentially converting them into more or less bioactive forms. tandfonline.com
These systems often involve incubating Ononin with specific microbial strains or with enzyme preparations (e.g., from liver S9 fractions or microbial cell-free extracts). The resulting metabolites are then analyzed using techniques like HPLC-MSn, as discussed in Section 5.1.1. mdpi.com
Studies have investigated the biotransformation of Ononin by rat hepatic S9 fractions (representing phase I metabolism) and by gut bacteria (representing deglycosylation and further transformations). mdpi.comresearchgate.net The main metabolic pathways observed in these systems include deglycosylation (converting Ononin to its aglycone, formononetin), hydroxylation, demethylation, and glucuronidation. mdpi.com Microbial transformation, particularly by intestinal microflora, is a key process for the deglycosylation of saponins (B1172615) and other glycosides, which can influence their absorption and activity. researchgate.netmdpi.com While specific details on enzymatic biotransformation systems solely focused on Ononin were not extensively found, the general principles of using microbial or isolated enzyme systems for the biotransformation of natural products, including glycosides and flavonoids, are well-established in generating and studying metabolites. mdpi.comfrontiersin.orgresearchgate.net
Ononin, an isoflavone (B191592) glycoside derived from formononetin (B1673546), has garnered attention in preclinical research due to its diverse biological activities. Studies investigating its potential therapeutic applications employ a range of advanced methodologies, including in vivo animal models and computational approaches, to elucidate its effects and underlying mechanisms.
In Vivo Preclinical Animal Models for Ononin Studies
In vivo studies using preclinical animal models are crucial for evaluating the efficacy and biological effects of Ononin in a complex living system. These models help researchers understand how Ononin behaves in the body and its potential impact on various diseases.
Xenograft Models in Oncology Research
Xenograft models, particularly patient-derived xenografts (PDXs), are widely used in oncology research to evaluate the in vivo efficacy of potential anti-cancer agents. These models involve transplanting human cancer cells or tissues into immunocompromised mice, aiming to mimic the human tumor microenvironment and heterogeneity. championsoncology.comoaepublish.cominstitut-curie.org Research has utilized MG-63 xenograft mouse models to investigate the anti-tumorigenic and anti-migratory effects of Ononin in osteosarcoma. researchgate.net These studies have shown that Ononin can inhibit tumor growth and metastasis in this model, potentially by inhibiting the protein expression of EGFR-Erk1/2 and MMP2/9. researchgate.net Additionally, Ononin has demonstrated anti-tumor effects in non-small-cell lung cancer through the inhibition of the PI3K/Akt/mTOR pathway, which may be investigated using relevant xenograft models. medchemexpress.com
Disease-Specific Animal Models (e.g., Osteoarthritis Models, Acute Ischemia Models, Fungal Infection Models)
Disease-specific animal models are instrumental in evaluating the therapeutic potential of Ononin for particular conditions.
In osteoarthritis (OA) research, anterior cruciate ligament transection (ACLT)-induced OA operation in rats has been used to model the disease. plos.orgnih.govbohrium.comresearchgate.net Treatment with Ononin in this model for 8 weeks demonstrated amelioration of cartilage impairment, improved morphological structures, and decreased Osteoarthritis Research Society International (OARSI) scores. plos.orgnih.govresearchgate.net Ononin treatment also inhibited the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in OA rats and improved cartilage content levels. plos.orgnih.govresearchgate.net The study indicated that Ononin achieved these effects by down-regulating the MAPK and NF-κB pathways. plos.orgnih.govresearchgate.netnih.gov
For acute ischemia studies, isoproterenol (B85558) (ISO)-induced acute ischemia mouse models have been utilized to assess the effects of compounds, including derivatives of formononetin and Ononin. nih.gov While the direct effects of Ononin in this specific model were not explicitly detailed in the search results, a succinylated derivative of formononetin, which is structurally related to Ononin, showed significant improvement in myocardial injury in this model. nih.gov Other research on onion extract, which contains flavonoids like quercetin (B1663063), has shown neuroprotective effects against ischemic neuronal damage in gerbil hippocampus models. semanticscholar.orgresearchgate.net
In the context of fungal infection models, the mealworm Tenebrio molitor has been used as an alternative in vivo model for Candida albicans infection. nih.govnih.gov Ononin was found to prolong larval survival at concentrations of 0.5, 1, and 5 mg/kg and reduced the fungal load in treated animals. nih.govnih.gov Ononin was not toxic to the larvae at concentrations up to 20 mg/kg in this model. nih.govnih.gov
Pharmacokinetic and Toxicological Evaluation in Rodent Systems
Pharmacokinetic (PK) studies in rodents, such as rats and mice, are essential to understand how Ononin is absorbed, distributed, metabolized, and excreted. researchgate.netdntb.gov.uanih.govenamine.net A sensitive and reliable ultra-pressure liquid chromatography with tandem mass spectrometry (UPLC-MS) method has been developed and validated for the simultaneous quantification of Ononin and other bioactive components in rat plasma after oral administration of Radix Astragali extraction. researchgate.netnih.gov This method has been successfully applied to pharmacokinetic studies of Ononin in rats. nih.gov
Toxicological evaluations in rodent systems provide crucial information regarding the safety profile of Ononin. Studies investigating the biosafety of Ononin in vivo using MG-63 xenograft mice models have included histological examination of organs such as the heart, liver, and kidney. researchgate.netresearchgate.net These studies reported no adverse effects of Ononin on the liver and kidney according to histological analysis. researchgate.net Acute oral toxicity studies of onion peel extract, which contains flavonoids, in rats have indicated low toxicity, although mild toxicity in liver profile and increased lymphocyte levels were observed at certain doses. researchgate.neteurekaselect.comscilit.comsemanticscholar.orgresearchgate.net Predicted toxicity values for Ononin based on in silico analysis also suggested low toxicity for lethal doses. nih.gov
Computational and In Silico Approaches in Ononin Research
Computational and in silico approaches play a vital role in complementing experimental studies by providing insights into molecular interactions and potential mechanisms of action.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a ligand (like Ononin) with a target protein. plos.orgnih.govbohrium.comresearchgate.netnih.govmdpi.com This method helps in identifying potential protein targets and understanding the molecular basis of Ononin's activity.
In antifungal research, molecular docking studies have investigated the interaction of Ononin with Candida albicans CYP51 (CaCYP51), a key enzyme in fungal ergosterol (B1671047) synthesis and a target for antifungal drugs. nih.govnih.gov Ononin showed a favorable binding free energy of -10.89 kcal/mol with CaCYP51, superior to that of fluconazole (B54011) and posaconazole (B62084) in one study. nih.govnih.gov The docking analysis revealed hydrogen bonds with residues like Tyr132, Ser378, Phe380, and Met508, as well as hydrophobic interactions and interactions with the heme group. nih.govnih.gov
Molecular docking has also been applied in osteoarthritis research to assess the affinity of Ononin for key proteins in the MAPK and NF-κB signaling pathways, such as ERK1/2, JNK1/2, p38, and p65. plos.orgnih.govbohrium.comresearchgate.net The results indicated stable binding interactions between Ononin and these proteins, supporting the experimental findings that Ononin modulates these pathways in OA. plos.orgnih.govresearchgate.net
Furthermore, molecular docking studies have explored the potential of Ononin as a therapeutic candidate against Chlamydia pneumonia by targeting the 30S ribosomal protein S4. mdpi.com Ononin showed a good binding affinity score and strong interactions with this ribosomal protein. mdpi.com Molecular docking has also been used in predicting potential anti-tumor chemical probes and assessing the affinity of Ononin for targets like AKT1, SRC, STAT3, HRAS, MAPK3, PIK3CA, and PIK3R1 in the context of benign prostatic hyperplasia (BPH) and non-small-cell lung cancer. medchemexpress.comresearcher.life
Molecular Docking Binding Energies
| Target Protein | Binding Energy (kcal/mol) | Reference |
| CaCYP51 | -10.89 | nih.govnih.gov |
| ERK1, ERK2, JNK1, JNK2, P38, P65 | Stable interactions indicated by binding energies | plos.orgnih.govresearchgate.net |
| 30S ribosomal protein S4 (C. pneumonia) | Good binding affinity score | mdpi.com |
| AKT1, SRC, STAT3, HRAS, MAPK3, PIK3CA, PIK3R1 (BPH/NSCLC related) | Good binding affinity indicated | medchemexpress.comresearcher.life |
Network Pharmacology for Comprehensive Mechanistic Insights
Network pharmacology is a systems-level approach that integrates data from various sources to construct networks of compounds, targets, and diseases, providing a holistic view of the complex interactions involved in the therapeutic effects of multi-component interventions or single compounds with multiple targets. researcher.liferesearchgate.netfrontiersin.orgsemanticscholar.orgnih.gov This approach aligns with the understanding that many diseases are complex and involve multiple pathways.
While specific detailed network pharmacology studies focused solely on Ononin are not extensively highlighted in the provided search results, network pharmacology has been used in studies involving traditional Chinese medicine (TCM) formulas that contain Ononin. researcher.lifefrontiersin.orgsemanticscholar.org These studies utilize network pharmacology to identify potential active compounds, predict targets, and explore relevant signaling pathways involved in the treatment of various conditions, such as benign prostatic hyperplasia (BPH) and pulmonary fibrosis. researcher.lifefrontiersin.org For instance, network pharmacology analysis in one study suggested that Ononin, among other compounds, may be a potential candidate agent for BPH, with predicted targets including AKT1, SRC, STAT3, GRB2, HRAS, MAPK3, PIK3CA, PIK3R1, HSP90AA1, and EP300, and the PI3K-AKT signaling pathway playing an important role. researcher.life Another study mentioned that Ononin, originating from Astragali radix, was proven to inhibit cardiac fibrosis via the AMPK/mTOR signaling pathway, which could be further explored through network pharmacology. frontiersin.org Network pharmacology has also been employed to identify potential quality control markers in red clover, where Ononin was among the nine compounds selected based on a "compound-target-function" network analysis. semanticscholar.org
Predictive Modeling for Biological Activities
Predictive modeling, utilizing in silico methods such as PASS (Prediction of Activity Spectra for Substances) and molecular docking, has emerged as a valuable approach in elucidating the potential biological activities of Ononin and guiding further experimental investigations. These computational techniques allow for the estimation of probable biological effects and the prediction of interactions with specific biological targets based on the compound's chemical structure.
Several studies have employed PASS online to predict a wide range of biological activities for Ononin. These predictions provide insights into potential pharmacological effects and mechanisms of action. Activities with a high probability of being exhibited by Ononin, where the probable activity (Pa) is greater than the probable inactivity (Pi), have been identified. nih.govresearchgate.netmdpi.com
Based on PASS predictions, Ononin has been suggested to possess various activities, including anti-inflammatory, antioxidant, antibacterial, antimycobacterial, and hepatoprotective effects. nih.govresearchgate.netmdpi.comresearchgate.net The highest predicted probable activity (Pa) value has been reported for anti-infective activity. nih.govresearchgate.netmdpi.com Other predicted activities with notable Pa values include hepatoprotectant, antioxidant, antifungal, and anti-inflammatory properties. researchgate.net
The following table summarizes some of the biological activities predicted for Ononin by PASS, along with their corresponding probable activity (Pa) and probable inactivity (Pi) values:
| Predicted Biological Activity | Probable Activity (Pa) | Probable Inactivity (Pi) |
| Anti-infective | 0.942 | 0.003 |
| Hepatoprotectant | 0.913 | 0.002 |
| Antioxidant | 0.711 | 0.004 |
| Antifungal | 0.648 | 0.014 |
| Anti-inflammatory | 0.640 | 0.024 |
Data based on PASS predictions where Pa > Pi. researchgate.net
Molecular docking studies further complement PASS predictions by simulating the binding interactions between Ononin and specific protein targets. This method helps to predict the orientation and affinity of Ononin binding within the active site of a receptor, providing insights into the potential molecular mechanisms underlying its biological effects. mdpi.comeco-vector.com
For instance, molecular docking has been utilized to investigate Ononin's potential antifungal activity by examining its interaction with Candida albicans CYP51 (CaCYP51), an important target for antifungal drugs. In silico evaluation indicated that Ononin showed a favorable electron affinity in molecular docking with CaCYP51, exhibiting a binding free energy of -10.89 kcal/mol. nih.govresearchgate.net This binding energy was reported as superior to that of the commonly used antifungal drugs fluconazole and posaconazole. nih.govresearchgate.net The predicted interaction analysis revealed that the Ononin-CaCYP51 complex formed hydrogen bonds with specific amino acid residues (Tyr132, Ser378, Phe380, and Met508) and exhibited hydrophobic connections with other residues (Tyr118, Leu121, Phe126, Leu131, Ile304, and Leu309), including interactions with the heme group. nih.govresearchgate.net
Molecular docking has also been applied to study Ononin's potential in treating osteoarthritis by assessing its affinity for target proteins involved in the MAPK and NF-κB signaling pathways, such as ERK1/2, JNK1/2, p38, and p65. nih.gov These studies indicated that Ononin could stably bind to the proteins of these receptors. nih.gov
Furthermore, computational docking analyses have explored Ononin's potential as a vascular endothelial growth factor (VEGF) inhibitor. mdpi.comresearchgate.net Ononin has shown binding affinity to VEGF protein in these in silico studies. mdpi.comresearchgate.net Predictive modeling has also been used to investigate Ononin's potential against the H1N1 influenza A virus, showing good inhibition constant and binding affinity with the H1N1 NA enzyme in molecular docking analysis. x-mol.com Additionally, Ononin has been identified as a potential inhibitor for Acyl-[acyl-carrier-protein]—UDP-N acetyl glucosamine (B1671600) O-acyltransferase in Stenotrophomonas maltophilia through molecular docking. plos.org
These predictive modeling approaches provide a computational basis for understanding Ononin's potential biological activities and identifying putative molecular targets, thereby guiding subsequent in vitro and in vivo validation studies.
Toxicological and Safety Profiles of Ononin
In Vitro Cytotoxicity Assessment across Diverse Cell Lines
In vitro studies have assessed the cytotoxic effects of Ononin on a variety of cell lines, including both cancer and normal cells. Research indicates that Ononin can exhibit selective cytotoxicity towards certain cancer cell lines while showing low toxicity to normal cells.
For instance, Ononin treatment effectively inhibited the viability of laryngeal cancer Hep-2 cells in a dose-dependent manner, as evaluated by the MTT assay. nih.govresearchgate.net However, it did not significantly affect the viability of normal human laryngeal cells (HuLa-PC) under the same conditions. nih.gov
Studies on osteosarcoma cell lines (MG-63 and U2OS) also demonstrated the cytotoxic effects of Ononin, inhibiting cell proliferation and increasing apoptosis. researchgate.netresearchgate.net In triple-negative breast cancer MDA-MB-231 cells, Ononin exhibited a cytotoxic effect with an IC50 of 52 µM. researchgate.netresearchgate.netresearchgate.net Furthermore, Ononin has shown antiproliferative activity against human lung cancer cell lines A549 and HCC827, inducing cell death at concentrations as low as 3 μM. nih.gov
Conversely, Ononin demonstrated low cytotoxicity in normal cells. It was not cytotoxic to sheep red blood cells at concentrations up to 1000 µg/mL. nih.govmdpi.comresearchgate.net In rat chondrocytes, Ononin at concentrations of 10, 100, and 1000 nM for 24 hours was not cytotoxic, although higher concentrations (≥ 10 μM) inhibited cell viability. nih.gov
These findings suggest a potential therapeutic window where Ononin can exert cytotoxic effects on cancer cells with minimal impact on normal cells.
In Vivo Safety Evaluation in Preclinical Animal Models
Preclinical in vivo studies have been conducted to evaluate the safety of Ononin in animal models, providing insights into organ-specific toxicity and general systemic tolerance.
Assessment of Organ-Specific Toxicity (e.g., Liver, Kidney, Heart)
Studies in animal models have specifically assessed the impact of Ononin on vital organs such as the liver, kidney, and heart.
In a study using Sprague-Dawley rats with osteoarthritis, Ononin treatment for 8 weeks showed no apparent toxicity in the liver, spleen, or kidney. plos.org Histopathological examinations revealed uniform staining of liver tissues with clear lobule structure, neatly arranged liver cords, and intact hepatocyte morphology. plos.org Similarly, kidney and spleen tissues showed no significant adverse effects. plos.org Organ coefficients for the spleen, liver, and kidney were also similar across treatment groups, indicating no significant organ enlargement or atrophy. plos.org
In A549 xenograft mice models, a toxicity study using hematoxylin (B73222) and eosin (B541160) (HE) staining of various organs, including the heart, liver, spleen, lung, and kidney, indicated that Ononin treatment alone or in combination with paclitaxel (B517696) did not cause significant toxicity to these organs. nih.gov This contrasts with the observed cytotoxicity of paclitaxel alone on the liver and kidney in this study. nih.gov
An alternative in vivo model using Tenebrio molitor larvae also indicated low toxicity for Ononin. nih.govmdpi.comresearchgate.net Larvae treated with Ononin at concentrations up to 20 mg/kg showed high survival rates, with no toxic effects observed up to 10 mg/kg. mdpi.comresearchgate.net
Evaluation of General Systemic Tolerance and Potential Adverse Effects
Evaluation of general systemic tolerance in preclinical studies has involved monitoring parameters such as body weight and observing for general adverse effects.
In the osteoarthritis rat model, the body weights of rats treated with Ononin over an 8-week period were monitored, and no significant differences were observed compared to control groups, suggesting good systemic tolerance. plos.org
Acute and subacute toxicity studies of certain nanoparticles incorporating isoliquiritigenin (B1662430) (ISL), a compound related to isoflavones, in KM mice and SD rats showed no mortality or significant changes in biochemical and hematological parameters at tested doses. researchgate.net While this study is on a related compound within nanoparticles, it provides a comparative context for evaluating the systemic tolerance of isoflavone-related structures.
Predicted Toxicity Profiles from In Silico Analysis
In silico methods have been employed to predict the toxicity profile of Ononin based on its chemical structure. These computational analyses provide valuable initial assessments of potential toxic effects.
In silico predictions for Ononin using the Prediction of Activity Spectra for Substances (PASS) software have estimated low toxicity for lethal doses. nih.govresearchgate.netresearchgate.net The predicted oral toxicity (LD50) was estimated at 3,041,000 mg/kg, the intravenous toxicity (LD50) at 1,406,000 mg/kg, and the subcutaneous toxicity at 6,079,000 mg/mL or mg/kg. nih.govmdpi.comresearchgate.netresearchgate.net Based on these predictions, Ononin was classified as nontoxic (Class V (LD50 < 5000)) according to the Globally Harmonized Classification System (GHS). nih.govmdpi.comresearchgate.net
In silico analysis also predicted that Ononin has no mutagenic, tumorigenic, irritating, or reproductive system effects. researchgate.net Furthermore, predictions for hepatotoxicity indicated that Ononin showed no toxicity to the analyzed cytochromes. nih.govresearchgate.net
These in silico predictions align with the in vitro and in vivo findings, suggesting a low potential for toxicity.
Comparative Safety Assessments of Ononin and its Chemically Modified Derivatives
While direct comparative safety assessments of Ononin and its chemically modified derivatives are not extensively detailed in the provided search results, some information on related isoflavone (B191592) derivatives offers context.
Formononetin (B1673546), the aglycone of Ononin, has been studied, and its derivatives have been synthesized to potentially improve properties like bioavailability and reduce toxicity. frontiersin.org For example, novel Formononetin derivatives have been developed to address its relatively low bioavailability, poor water solubility, and systemic toxicity, aiming to enhance its therapeutic activities while potentially improving safety. frontiersin.org
Studies comparing the antibacterial activity of isoflavonoids, including Ononin and its aglycone daidzein (B1669772), suggested that glycosylation at certain positions (like in Ononin) might decrease activity compared to the aglycone. mdpi.com While this relates to efficacy rather than toxicity directly, it highlights how structural modifications can influence biological properties.
Another isoflavone, genistein (B1671435), which is structurally related to Ononin, has been investigated as a radiosensitizer in cancer treatment. researchgate.net Genistein selectively sensitizes tumor cells to radiation while protecting normal cells, demonstrating a differential safety profile between normal and cancer cells. researchgate.net This suggests that the aglycone form or other structural modifications of isoflavones can influence their selective toxicity and safety profiles.
Although specific comparative toxicity data for Ononin and its direct synthetic derivatives are limited in the search results, the research on related isoflavone derivatives indicates that chemical modifications can impact the pharmacological and toxicological profiles of these compounds. Further research would be needed for a comprehensive comparative safety assessment of Ononin and its chemically modified forms.
Future Perspectives and Translational Research for Ononin
Identification of Novel Therapeutic Targets for Ononin Intervention
While Ononin has been shown to modulate several signaling pathways, including MAPK, NF-κB, PI3K/Akt/mTOR, and EGFR-Erk1/2 in various cancer types and inflammatory conditions, the identification of novel and specific therapeutic targets remains a critical area for future research. nih.govplos.orgfrontiersin.orgnih.govjst.go.jpnih.govmdpi.com Understanding the precise molecular interactions of Ononin with these targets can lead to the development of more potent and selective therapeutic strategies. Studies utilizing molecular docking have indicated favorable interactions with proteins like HER2 and RACK1, suggesting potential in breast and liver cancers, respectively. researchgate.netals-journal.com Further research is needed to validate these interactions experimentally and identify other potential targets involved in disease progression. als-journal.com
Exploration of Combination Therapy Regimens Involving Ononin
Combination therapies often offer enhanced efficacy and can help overcome drug resistance by targeting multiple pathways. nih.govnih.gov Preclinical studies have shown that Ononin can synergistically enhance the cytotoxic effects of conventional chemotherapeutic agents like Doxorubicin (DOX) in triple-negative breast cancer cells and Paclitaxel (B517696) (PTX) in non-small-cell lung cancer cells. nih.govresearchgate.netresearchgate.net Future research should focus on exploring other potential drug combinations, including targeted therapies and immunotherapies, to maximize therapeutic outcomes and minimize adverse effects. nih.govnih.gov Elucidating the mechanisms underlying the synergistic effects of Ononin in combination regimens is also crucial.
Development of Advanced Drug Delivery Systems for Ononin
One of the challenges in translating natural compounds like Ononin into clinical practice is often their poor bioavailability, stability, and targeting ability. nih.govresearchgate.netresearchgate.netmdpi.com Developing advanced drug delivery systems, such as nano-carriers, can help overcome these limitations. researchgate.netresearchgate.netmdpi.com Nanotechnology offers the potential to improve the solubility, enhance targeted delivery to diseased tissues, control drug release, and improve the pharmacokinetic profile of Ononin. researchgate.netmdpi.comacs.org Future research should focus on designing and evaluating various nano-formulations, such as liposomes, micelles, and nanoparticles, specifically tailored for Ononin delivery to improve its therapeutic index and reduce toxicity. researchgate.netresearchgate.netmdpi.com
Translational Potential of Ononin Preclinical Findings to Clinical Trials
The promising preclinical findings of Ononin in various disease models, including its anti-cancer, anti-inflammatory, and anti-angiogenic activities, highlight its translational potential. nih.govplos.orgfrontiersin.orgjst.go.jpmdpi.commdpi.com However, transitioning from preclinical studies to clinical trials requires rigorous evaluation in humans. youtube.combihealth.orgiaea.org Future efforts should focus on well-designed clinical trials to assess the safety, efficacy, optimal dosage, and pharmacokinetic profile of Ononin in specific patient populations. nih.govjst.go.jp Identifying appropriate biomarkers for patient selection and monitoring treatment response will be essential for successful clinical translation. youtube.com
Integration of Multi-Omics Data for Deeper Understanding of Ononin Bioactivity
Integrating data from various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological systems and the complex mechanisms underlying Ononin's bioactivity. nih.govresearchgate.netresearchgate.net Future research should leverage multi-omics approaches to dissect the intricate molecular networks influenced by Ononin treatment. This can help identify novel targets, understand resistance mechanisms, and identify biomarkers for predicting response to therapy. nih.goveatris.eu The development of advanced computational tools and platforms for integrating and analyzing multi-omics data is crucial for this endeavor. nih.goveatris.eu
Interdisciplinary Collaboration and Global Research Initiatives on Ononin
Advancing the research and development of Ononin requires interdisciplinary collaboration among chemists, biologists, pharmacologists, clinicians, and engineers. youtube.com Sharing knowledge, resources, and expertise across different fields can accelerate the discovery and translation process. Global research initiatives can further facilitate large-scale studies, diverse clinical trials, and the establishment of standardized research protocols. ucalgary.cacognit.caouvrirlascience.frnavy.mil Fostering international collaborations and partnerships will be vital to fully explore the therapeutic potential of Ononin on a global scale.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Ononin | 442813 |
| Formononetin (B1673546) | 5280378 |
| Daidzein (B1669772) | 5281707 |
Note: Interactive data tables would typically be implemented in a dynamic web environment. The data points mentioned in the text, such as IC50 values or fold reductions, could be presented in static tables here.
For example, from the search results, we can extract some data points for potential tables:
Table 1: In Vitro Cytotoxic Effects of Ononin and Doxorubicin on MDA-MB-231 Cells
| Compound | IC50 (µM) |
| Ononin | 52 |
| Doxorubicin | 1.8 |
Data derived from research on MDA-MB-231 cells. researchgate.netresearchgate.net
Table 2: Synergistic Effect of Ononin and Doxorubicin on MDA-MB-231 Cells
| Combination (DOX + Ononin) | Reduction in DOX ED70 | Reduction in DOX ED75 | Reduction in DOX ED90 |
| 0.45 µM DOX + 6 µM Ononin | 1.34-fold | 2.68-fold | 55-fold |
Data derived from research on MDA-MB-231 cells. researchgate.netresearchgate.net
These tables provide examples of how detailed research findings could be presented.
Q & A
Q. What are the established molecular targets and pathways modulated by Ononin in preclinical models?
Ononin primarily targets EGFR-mediated pathways, inhibiting PI3K/Akt/mTOR signaling in cancer models (e.g., triple-negative breast cancer) . It also suppresses matrix metalloproteinases (MMP2/9) and EMT markers, reducing cell migration in osteosarcoma . For mechanistic studies, prioritize assays like Western blotting to quantify pathway proteins and Transwell/wound-healing assays to assess metastatic potential .
Q. What in vitro assays are most reliable for evaluating Ononin’s bioactivity?
Standard assays include:
- Cell viability : MTT or CCK-8 assays to measure proliferation inhibition (e.g., IC₅₀ values in TNBC cells) .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme activity : Molecular docking (e.g., against H1N1 neuraminidase) and IC₅₀ determination using enzymatic assays .
Q. How can researchers ensure reproducibility in Ononin-based experiments?
- Use high-purity Ononin (≥99.96%) with validated solubility protocols (e.g., DMSO stock solutions stored at -80°C) .
- Report detailed methodologies, including cell lines, treatment durations, and solvent controls, following guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) .
Advanced Research Questions
Q. How can contradictory findings on Ononin’s toxicity be resolved?
Evidence shows Ononin exhibits high Ames test toxicity (mutagenicity) but no hepatorenal toxicity in xenograft models . To reconcile this:
- Conduct species- and tissue-specific toxicity assays (e.g., in vitro hepatocyte/renal cell models vs. in vivo studies).
- Compare metabolic pathways across models using LC-MS to identify detoxification mechanisms .
Q. What experimental designs are optimal for studying Ononin’s effects on bone metabolism?
- Use ovariectomized (OVX) rat models to simulate postmenopausal osteoporosis. Key parameters: serum E2, Runx2, and Osterix levels; histomorphometry of trabecular bone .
- Apply one-way ANOVA for intergroup comparisons and validate results with least significant difference (LSD) tests .
Q. How can researchers address batch-to-batch variability in Ononin for quality control?
- Avoid relying on Ononin as a sole quality marker due to significant content fluctuations (e.g., 20–40% variability across batches) .
- Combine grey relational analysis with multi-component standardization (e.g., puerarin, calycosin-7-O-glucoside) to ensure consistency .
Q. What strategies mitigate confounding factors in Ononin’s anti-inflammatory studies?
- In radiation-induced intestinal inflammation models, control for tumor presence (e.g., Lewis lung cancer xenografts) and radiation dosage (e.g., 4 Gy for 2 minutes) .
- Measure IL-33 suppression via ELISA and validate with knockout or siRNA models .
Methodological Guidance
Q. How should researchers structure a manuscript on Ononin’s therapeutic potential?
- Follow IMRAD format: Highlight EGFR/PI3K pathway suppression in the Introduction ; detail cell culture and animal models in Methods ; use subheadings for apoptosis, metastasis, and toxicity in Results ; discuss clinical relevance and contradictory data in Discussion .
- Include raw data (e.g., Western blot bands, flow cytometry plots) in Supporting Information .
Q. What statistical approaches are recommended for Ononin-related data analysis?
Q. How can molecular docking studies improve Ononin’s target validation?
- Retrieve protein structures from RCSB PDB (e.g., H1N1 neuraminidase: 4B7Q) and preprocess with UCSF Chimera (remove water/ligands) .
- Use ChemDraw/Chem3D for ligand optimization and AutoDock Vina for binding affinity calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
